

Technical Guide: 4-Chloro-2-(trifluoromethyl)phenol (CAS 53903-51-8)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Chloro-2-(trifluoromethyl)phenol

Cat. No.: B1281707

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoromethyl)phenol is a halogenated phenolic compound with the CAS number 53903-51-8. Its chemical structure, featuring a trifluoromethyl group ortho to the hydroxyl group and a chlorine atom in the para position, imparts unique chemical properties that make it a valuable intermediate in various synthetic applications. This technical guide provides a comprehensive overview of its properties, synthesis, and known uses, with a focus on its relevance to the fields of chemical research and drug development. While its primary role is that of a synthetic building block, this guide also touches upon the general biocidal properties associated with phenolic compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **4-Chloro-2-(trifluoromethyl)phenol** is presented in the tables below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

Table 1: General and Chemical Properties

Property	Value	Reference
CAS Number	53903-51-8	N/A
Molecular Formula	C ₇ H ₄ ClF ₃ O	[1]
Molecular Weight	196.55 g/mol	[1]
IUPAC Name	4-chloro-2-(trifluoromethyl)phenol	
Synonyms	Phenol, 4-chloro-2-(trifluoromethyl)-	[1]
SMILES	OC1=CC=C(Cl)C=C1C(F)(F)F	[1]
InChI	1S/C7H4ClF3O/c8-4-1-2-6(12)5(3-4)7(9,10,11)/h1-3,12H	[2]
InChIKey	LUYVF1YUQPJQOJ-UHFFFAOYSA-N	

Table 2: Physical Properties

Property	Value	Reference
Appearance	Solid	
Melting Point	81-81.5 °C	N/A
Boiling Point	189.0 ± 35.0 °C (Predicted)	N/A
Density	1.474 ± 0.06 g/cm ³ (Predicted)	N/A
Flash Point	68.076 °C	N/A
Solubility	Insoluble in water	[3]
pKa	7.54 ± 0.43 (Predicted)	N/A
LogP	3.0644	[1]

Table 3: Spectral Data

Spectrum Type	Available Data	Reference
¹ H NMR	Data available	[4]
¹³ C NMR	Data available for related compounds	[5]
Mass Spectrometry	Data available for related compounds	[6]
Infrared (IR)	Data available for related compounds	[7] [8] [9] [10]

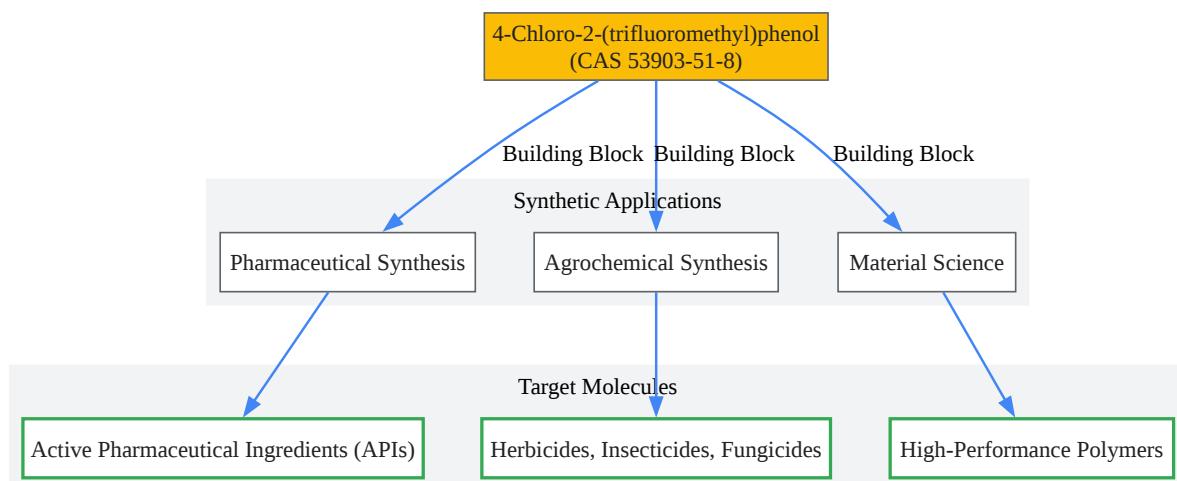
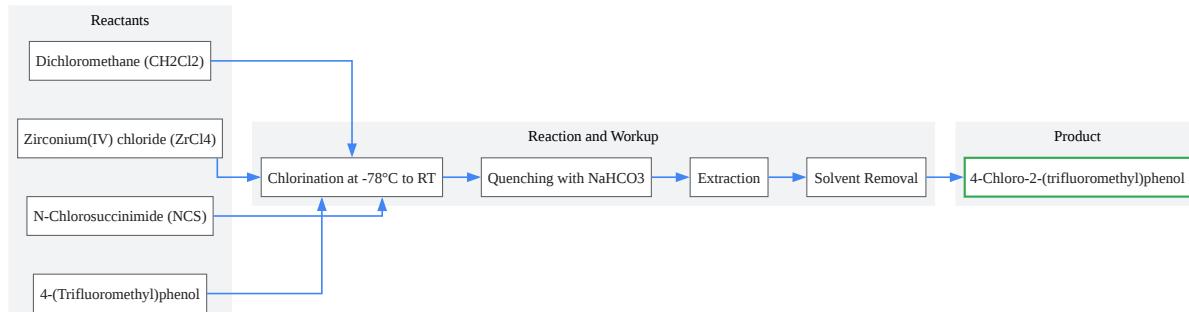
Synthesis and Experimental Protocols

4-Chloro-2-(trifluoromethyl)phenol is primarily synthesized for use as a chemical intermediate. A common synthetic route involves the halogenation of a precursor. The following is a representative experimental protocol for its synthesis.

Experimental Protocol: Synthesis of 4-Chloro-2-(trifluoromethyl)phenol

This protocol is based on a patented synthetic method.

Materials:



- 4-(Trifluoromethyl)phenol
- N-Chlorosuccinimide (NCS)
- Zirconium(IV) chloride ($ZrCl_4$)
- Dichloromethane (CH_2Cl_2)
- Saturated sodium bicarbonate ($NaHCO_3$) solution
- Round-bottom flask
- Magnetic stirrer

- Inert gas supply (e.g., Nitrogen or Argon)
- Standard laboratory glassware for extraction and solvent removal

Procedure:

- Under an inert gas atmosphere, add N-Chlorosuccinimide (2.97 mmol) and Dichloromethane (20.0 mL) to a round-bottom flask.
- Cool the mixture to -78 °C using a dry ice/acetone bath.
- To the cooled mixture, add Zirconium(IV) chloride (0.06 mmol).
- Slowly add a solution of 4-(Trifluoromethyl)phenol.
- Allow the reaction mixture to warm to room temperature and stir for 6 hours.
- After the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
- Transfer the mixture to a separatory funnel and perform an extraction.
- Collect the organic phase.
- Remove the solvent from the organic phase under reduced pressure to yield **4-Chloro-2-(trifluoromethyl)phenol**.

Expected Yield: Approximately 88%.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. PubChemLite - 4-chloro-2-(trifluoromethyl)phenol (C7H4ClF3O) [pubchemlite.lcsb.uni.lu]
- 3. 4-Chloro-2-(trifluoromethyl)phenol [myskinrecipes.com]
- 4. 4-CHLORO-2-(TRIFLUOROMETHYL)PHENOL(53903-51-8) 1H NMR [m.chemicalbook.com]
- 5. 4-Chloro-2-methylphenol(1570-64-5) 13C NMR [m.chemicalbook.com]
- 6. Phenol, 4-chloro-2-methyl- [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. spectrabase.com [spectrabase.com]
- 9. 4-(Trifluoromethyl)-phenol [webbook.nist.gov]
- 10. dev.spectrabase.com [dev.spectrabase.com]
- To cite this document: BenchChem. [Technical Guide: 4-Chloro-2-(trifluoromethyl)phenol (CAS 53903-51-8)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1281707#cas-number-53903-51-8-properties-and-uses>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com